Cas no 7434-96-0 (1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one)

1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one is a specialized organic compound featuring an acenaphthylene core with a ketone functional group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing polycyclic frameworks or functionalized aromatic systems. Its rigid, fused-ring system enhances stability while offering selective modification sites for further derivatization. The compound is particularly useful in pharmaceuticals, agrochemicals, and materials science, where its structural motifs contribute to π-conjugation or steric constraints. High purity grades ensure consistent performance in reactions such as cross-coupling or cycloadditions. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one structure
7434-96-0 structure
Product name:1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
CAS No:7434-96-0
MF:C14H12O
MW:196.24448
MDL:MFCD00222370
CID:570967
PubChem ID:4143455

1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)-
    • 1-(1,2-DIHYDROACENAPHTHYLEN-3-YL)ETHANONE
    • 1-(1,2-dihydro-3-acenaphthylenyl)-ethanone
    • 1-Acenaphthen-3-yl-aethanon
    • 1-acenaphthen-3-yl-ethanone
    • 2-Acetyl-acenaphthen
    • 3-Acetyl-acenaphthen
    • 3-acetyl-acenaphthene
    • 3-Acetylacenaphthene
    • AC1N5DXW
    • AC1Q1JJJ
    • AC1Q1JJK
    • AG-G-95530
    • CTK5D9758
    • SureCN5376045
    • 1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
    • MDL: MFCD00222370

Computed Properties

  • Exact Mass: 196.08886
  • Monoisotopic Mass: 196.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.179
  • Boiling Point: 373.8°Cat760mmHg
  • Flash Point: 166°C
  • Refractive Index: 1.663
  • PSA: 17.07

1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23558-1.0g
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0 95%
1.0g
$371.0 2024-06-19
TRC
D458163-250mg
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0
250mg
$ 320.00 2022-06-05
Enamine
EN300-23558-0.25g
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0 95%
0.25g
$142.0 2024-06-19
TRC
D458163-25mg
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0
25mg
$ 50.00 2022-06-05
Enamine
EN300-23558-2.5g
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0 95%
2.5g
$726.0 2024-06-19
Enamine
EN300-23558-5.0g
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0 95%
5.0g
$1075.0 2024-06-19
Enamine
EN300-23558-5g
1-(1,2-dihydroacenaphthylen-3-yl)ethan-1-one
7434-96-0 100%
5g
$1075.0 2023-09-15
1PlusChem
1P008QUU-1g
Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)-
7434-96-0 95%
1g
$521.00 2024-04-21
1PlusChem
1P008QUU-10g
Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)-
7434-96-0 100%
10g
$2031.00 2023-12-16
Aaron
AR008R36-10g
Ethanone,1-(1,2-dihydro-3-acenaphthylenyl)-
7434-96-0 100%
10g
$2216.00 2023-12-14

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